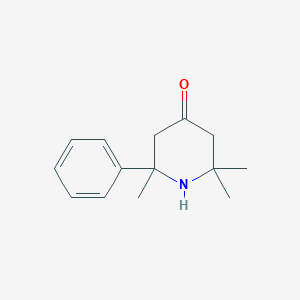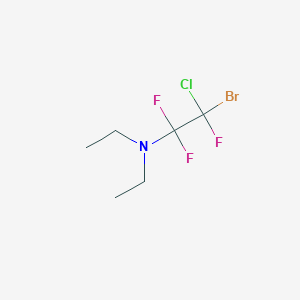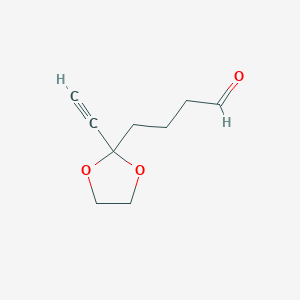
7-Ethyl-1,4a,7-trimethyltetradecahydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-1,4a,7-trimethyltetradecahydrophenanthrene is a chemical compound with the molecular formula C20H36 It belongs to the class of tetradecahydrophenanthrene derivatives, which are known for their complex polycyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-1,4a,7-trimethyltetradecahydrophenanthrene typically involves multi-step organic reactions One common approach is the cyclization of suitable precursors under specific conditions to form the tetradecahydrophenanthrene core
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require optimized reaction conditions, including temperature control, catalysts, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Ethyl-1,4a,7-trimethyltetradecahydrophenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
7-Ethyl-1,4a,7-trimethyltetradecahydrophenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Ethyl-1,4a,7-trimethyltetradecahydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
7-Ethyl-1,4a,7-trimethyltetradecahydrophenanthrene is unique due to its specific ethyl and methyl substitutions, which confer distinct chemical and physical properties compared to other tetradecahydrophenanthrene derivatives
Propriétés
Numéro CAS |
116861-49-5 |
|---|---|
Formule moléculaire |
C19H34 |
Poids moléculaire |
262.5 g/mol |
Nom IUPAC |
7-ethyl-1,4a,7-trimethyl-1,2,3,4,4b,5,6,8,8a,9,10,10a-dodecahydrophenanthrene |
InChI |
InChI=1S/C19H34/c1-5-18(3)12-10-17-15(13-18)8-9-16-14(2)7-6-11-19(16,17)4/h14-17H,5-13H2,1-4H3 |
Clé InChI |
GBAYFZPSKAXPFX-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC2C(C1)CCC3C2(CCCC3C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


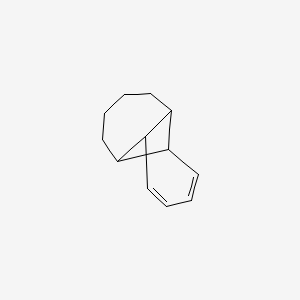
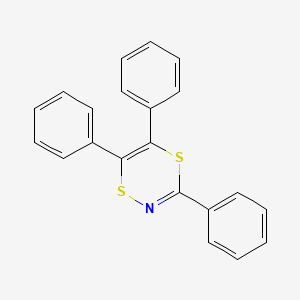
![3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14295964.png)
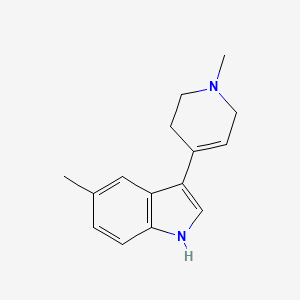
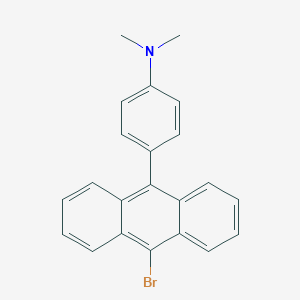

![9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro-](/img/structure/B14295979.png)
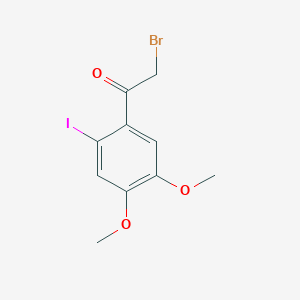
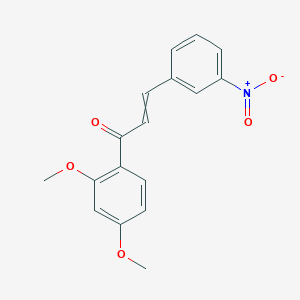
![[10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide](/img/structure/B14295997.png)
